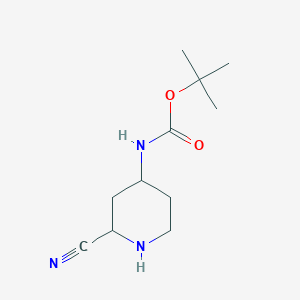

tert-Butyl (2-cyanopiperidin-4-yl)carbamate

Description

tert-Butyl (2-cyanopiperidin-4-yl)carbamate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position and a cyano (-CN) substituent at the 2-position of the piperidine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

tert-butyl N-(2-cyanopiperidin-4-yl)carbamate |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

PYXOJLZQAZSKFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-cyanopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanopiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis makes it feasible for large-scale production, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyanopiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the cyanopiperidine ring to other functional groups.

Substitution: The carbamate group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a variety of carbamate derivatives .

Scientific Research Applications

tert-Butyl (2-cyanopiperidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of tert-Butyl (2-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (2-cyanopiperidin-4-yl)carbamate with structurally related compounds in terms of substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects: The 2-cyano group in the target compound contrasts with chloro () or hydroxy () substituents in analogs. Cyano’s strong electron-withdrawing nature may reduce nucleophilicity at the piperidine nitrogen compared to hydroxy or amino groups, impacting reactivity in alkylation or acylation reactions . Piperidine vs. Pyrimidine Backbones: Pyrimidine-containing analogs () exhibit aromaticity, enabling π-π stacking in drug-receptor interactions, whereas piperidine derivatives offer conformational flexibility .

Synthetic Methods: The target compound likely employs coupling reagents like PyBOP or HATU (as seen in and ) to install the carbamate group. Cyano introduction may require nitrile precursors or cyanation agents (e.g., TMSCN) under inert conditions . Compared to hydroxy-substituted analogs (), the cyano group avoids protection/deprotection steps for alcohols, streamlining synthesis.

Applications: Medicinal Chemistry: Cyano-piperidine carbamates are hypothesized to act as protease or kinase inhibitors due to the cyano group’s ability to form hydrogen bonds with enzymatic active sites, similar to cyanoacetyl derivatives in .

Biological Activity

Tert-butyl (2-cyanopiperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 222.28 g/mol

The compound features a piperidine ring with a cyanide group at the 2-position and a tert-butyl carbamate functional group. This unique structure contributes to its interaction with biological targets.

Research indicates that this compound exhibits several biological activities, primarily through modulation of enzymatic pathways:

- Acetylcholinesterase Inhibition : The compound has been shown to act as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer’s disease.

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta peptides. This protective effect is linked to reduced oxidative stress and inflammation within neuronal cultures .

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine release, particularly reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic applications:

- Cognitive Enhancement : By inhibiting acetylcholinesterase and enhancing cholinergic transmission, the compound may improve cognitive function in models of cognitive impairment.

- Neuroprotection : Its ability to protect against neuronal damage positions it as a candidate for neurodegenerative disease therapies.

In Vitro Studies

In vitro experiments have shown that this compound significantly increases cell viability in astrocyte cultures exposed to amyloid-beta. The following table summarizes key findings from these studies:

| Study Parameter | Control Group | Treatment Group (100 µM) | % Increase in Cell Viability |

|---|---|---|---|

| Cell Viability | 43.78 ± 7.17% | 62.98 ± 4.92% | 43% |

| TNF-α Levels | High | Reduced | Significant Decrease |

| IL-6 Levels | Elevated | Unchanged | No Significant Change |

These results indicate that the compound not only protects against cell death but also modulates inflammatory responses in astrocytes.

In Vivo Studies

In vivo studies utilizing animal models have further elucidated the pharmacodynamics of this compound. Although specific data from these studies were not available in the search results, previous research on similar compounds suggests potential efficacy in reducing amyloid plaque formation and improving behavioral outcomes in models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.